S-(b-hydroxyethyl)-N-acetylcysteine
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Overview
Description
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound that is commonly found in various industrial processes and food products. This compound is formed in the body as a result of the detoxification process of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion. The reaction typically involves the initial conjugation of acrylamide with glutathione to form S-(2-hydroxyethyl)glutathione, which is then further metabolized to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine .
Industrial Production Methods: Industrial production of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves the use of acrylamide as a starting material. The process includes the enzymatic or chemical conjugation of acrylamide with glutathione, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in the body .
Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, with controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include various metabolites that are excreted in the urine. These metabolites are often used as biomarkers for acrylamide exposure and detoxification .
Scientific Research Applications
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biomarker for acrylamide exposure and detoxification studies. In biology, it helps in understanding the metabolic pathways and mechanisms of acrylamide detoxification. In medicine, it is used to study the effects of acrylamide on human health and to develop potential therapeutic interventions. In industry, it is used to monitor and control acrylamide levels in food products and industrial processes .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine involves its role in the detoxification of acrylamide. The compound acts as a detoxification product formed through the conjugation of acrylamide with glutathione, followed by enzymatic conversion. This process helps in reducing the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets and pathways involved include glutathione S-transferase and various metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine include N-Acetyl-S-(2-carbamoyl-ethyl)cysteine and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. These compounds are also metabolites of acrylamide and are used as biomarkers for acrylamide exposure .
Uniqueness: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique in its specific role in the detoxification of acrylamide. While other similar compounds also serve as biomarkers, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is particularly significant due to its formation through the conjugation with glutathione and subsequent acetylation, which highlights its importance in the detoxification pathway .
Properties
Molecular Formula |
C7H13NO4S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
NAYOYSKSFGMFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O |
Origin of Product |
United States |
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